1-(Butan-2-yl)-4-(naphthalen-2-ylsulfonyl)piperazine
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Overview
Description
1-(Butan-2-yl)-4-(naphthalen-2-ylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a butan-2-yl group and a naphthalen-2-ylsulfonyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butan-2-yl)-4-(naphthalen-2-ylsulfonyl)piperazine typically involves the reaction of piperazine with butan-2-yl halide and naphthalen-2-ylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1-(Butan-2-yl)-4-(naphthalen-2-ylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(Butan-2-yl)-4-(naphthalen-2-ylsulfonyl)piperazine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand for various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Butan-2-yl)-4-(naphthalen-2-ylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways. The exact mechanism depends on the specific biological target being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(Butan-2-yl)-4-(naphthalen-1-ylsulfonyl)piperazine
- 1-(Butan-2-yl)-4-(phenylsulfonyl)piperazine
- 1-(Butan-2-yl)-4-(benzylsulfonyl)piperazine
Uniqueness
1-(Butan-2-yl)-4-(naphthalen-2-ylsulfonyl)piperazine is unique due to the presence of the naphthalen-2-ylsulfonyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s binding affinity to certain biological targets and improve its stability under various conditions.
Properties
Molecular Formula |
C18H24N2O2S |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-butan-2-yl-4-naphthalen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C18H24N2O2S/c1-3-15(2)19-10-12-20(13-11-19)23(21,22)18-9-8-16-6-4-5-7-17(16)14-18/h4-9,14-15H,3,10-13H2,1-2H3 |
InChI Key |
GMPLOOLHAGMQNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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